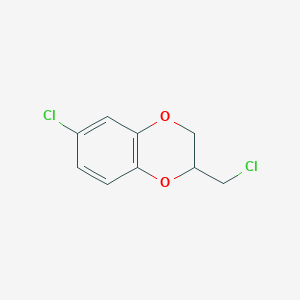

6-Chloro-2-chloromethylbenzo-1,4-dioxane

Description

6-Chloro-2-chloromethylbenzo-1,4-dioxane is a chlorinated derivative of the benzo-1,4-dioxane scaffold, characterized by a chlorine atom at the 6-position and a chloromethyl (-CH2Cl) group at the 2-position of the dioxane ring. This compound is synthesized via the chloromethylation of benzo-1,4-dioxane, a reaction studied for its kinetic behavior and regioselectivity under specific conditions . The benzo-1,4-dioxane substructure is a privileged motif in medicinal chemistry due to its ability to interact with biological targets, enabling applications in drug development and agrochemicals . The chloromethyl group enhances reactivity, making it a versatile intermediate for further alkylation or functionalization reactions .

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

6-chloro-2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C9H8Cl2O2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,7H,4-5H2 |

InChI Key |

GPHXXVZZPDSLMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Polyfluorinated Benzo-1,4-dioxane Derivatives

- Structure : Fluorine substituents replace hydrogen atoms on the benzene ring, creating electron-deficient aromatic systems.

- Synthesis : Derived by replacing the benzene ring in chlorfenapyr (a pyrrole-based insecticide) with polyfluorinated benzo-1,4-dioxane .

- Applications: These derivatives exhibit insecticidal activity, with enhanced stability and bioavailability compared to non-fluorinated analogs.

- Key Difference : Fluorination increases metabolic resistance and alters electronic properties, contrasting with the electrophilic reactivity of the chloromethyl group in 6-chloro-2-chloromethylbenzo-1,4-dioxane .

6-Chloro-2H-Benzo[b][1,4]oxazin-3(4H)-one

- Structure: Features a chlorine atom at position 6 and an oxazinone ring (a fused oxazine-lactam system) instead of the dioxane ring.

- Synthesis : Prepared via cyclization reactions followed by crystallization .

- Applications: Demonstrates herbicidal and antifungal activity, leveraging the oxazinone ring’s hydrogen-bonding capability for target interaction.

- Key Difference: The oxazinone ring introduces polar interactions absent in 6-chloro-2-chloromethylbenzo-1,4-dioxane, altering solubility and biological target specificity .

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride

- Structure : Contains a methanamine (-CH2NH2) group at the 2-position of the benzo-1,4-dioxane core, with a hydrochloride salt.

- Synthesis : Likely synthesized via reductive amination of 6-chloro-2-chloromethylbenzo-1,4-dioxane.

- Applications : Used in pharmaceutical research as a chiral building block for CNS-targeting drugs.

- Key Difference : The primary amine group enables covalent conjugation, contrasting with the chloromethyl group’s alkylation utility .

2,5-Dimethyl-1,4-dioxane

- Structure : Methyl groups at positions 2 and 5 of the dioxane ring.

- Synthesis : Produced via acid-catalyzed etherification of propylene glycol derivatives .

- Applications : Primarily a solvent; susceptible to acid hydrolysis, forming propylene glycol.

- Key Difference : The absence of chlorine substituents reduces reactivity and toxicity, limiting its utility as a synthetic intermediate compared to 6-chloro-2-chloromethylbenzo-1,4-dioxane .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Reactivity: The chloromethyl group in 6-chloro-2-chloromethylbenzo-1,4-dioxane facilitates mono- or dialkylation under controlled conditions, whereas fluorinated analogs prioritize electronic modulation .

- Stability : Chlorinated dioxanes exhibit greater hydrolytic stability compared to dimethyl dioxane, which decomposes readily under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.